(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine
Description
Properties
CAS No. |
105427-38-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-phenyl-N-(2-prop-2-enoxyethyl)methanimine |
InChI |
InChI=1S/C12H15NO/c1-2-9-14-10-8-13-11-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2 |
InChI Key |
PSNAGXHECAMYBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Reactants : Benzaldehyde (1.0 equiv) and 2-[(prop-2-en-1-yl)oxy]ethylamine (1.1 equiv).
- Catalyst : Aqueous HCl or acetic acid (0.1–1.0 equiv).
- Solvent : Ethanol or methanol, though solvent-free conditions are also effective.
- Temperature : Reflux (78–80°C for ethanol) or room temperature with prolonged stirring.
- Workup : Water removal via azeotropic distillation or molecular sieves to shift equilibrium toward imine formation.
Mechanistic Insights
- Protonation : The carbonyl oxygen of benzaldehyde is protonated, enhancing electrophilicity.
- Nucleophilic Addition : The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
- Deprotonation/Protonation : Sequential proton transfers facilitate water elimination.
- Elimination : Water is expelled, yielding the imine with (E)-stereochemistry favored due to reduced steric hindrance.
Yields typically exceed 80% under optimized conditions, though reaction times vary from 2–24 hours depending on temperature and catalysis.
Solvent- and Catalyst-Free Synthesis
Recent advances in green chemistry have enabled the synthesis of imines without solvents or catalysts, as demonstrated by Miyakoshi et al.. Applied to (E)-1-phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine, this method offers environmental and economic benefits.
Procedure
- Reactants : Equimolar benzaldehyde and 2-[(prop-2-en-1-yl)oxy]ethylamine are mixed neat.
- Water Removal : A vacuum pump (10–20 mmHg) continuously extracts H₂O, driving the reaction to completion.
- Phase Transition : The reaction transitions from liquid to solid phase, accelerating kinetics after 45–60 minutes.
Advantages
- Yield : >90% purity without chromatographic purification.
- Scalability : Suitable for industrial applications due to minimal waste.
- Stereoselectivity : Exclusive (E)-isomer formation, attributed to thermodynamic control.
Dean-Stark Azeotropic Distillation
This traditional method ensures efficient water removal, particularly for moisture-sensitive substrates.
Implementation
- Solvent : Toluene or xylene (high-boiling, azeotropes with H₂O).
- Apparatus : Dean-Stark trap connected to a reflux condenser.
- Duration : 4–6 hours at 110–140°C.
- Yield : 75–85%, with minor side products from allyl ether decomposition.
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed | HCl/EtOH, reflux | 6–24 h | 80–85% | Reliable, high purity | Slow, solvent waste |
| Solvent-Free | Neat, vacuum | 1–2 h | >90% | Eco-friendly, rapid | Requires vacuum setup |
| Microwave-Assisted | AcOH/EtOH, 80°C | 0.5 h | 85–90% | Fast, energy-efficient | Specialized equipment needed |
| Dean-Stark Distillation | Toluene, reflux | 4–6 h | 75–85% | Effective water removal | High temperature, side reactions |
Challenges and Optimization Strategies
Steric and Electronic Effects
The allyloxyethyl group in 2-[(prop-2-en-1-yl)oxy]ethylamine may reduce nucleophilicity due to electron donation from the oxygen atom. This is mitigated by:
Stereochemical Control
The (E)-isomer predominates due to:
- Thermodynamic Stability : Minimized steric clash between the phenyl and allyloxyethyl groups.
- Kinetic Factors : Rapid protonation-deprotonation steps favor the trans configuration.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of phenyl oxides or other oxidized derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function. The phenyl group may participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Key Comparative Insights
- Reactivity : The allyl ether group in the target compound offers unique reactivity for click chemistry or polymerization, unlike rigid substituents (e.g., piperidinyl or tetrafluoropyridinyl) .
- Stability : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) stabilize the imine bond but reduce nucleophilicity . Fluorinated derivatives exhibit enhanced thermal stability .
- The target compound’s bioactivity remains unexplored but may benefit from the allyl group’s metabolic versatility.
- Synthetic Efficiency : Yields vary significantly (67–99%), influenced by substituent steric/electronic effects. Bulky groups (e.g., triazole-propenyloxy) may lower yields due to steric hindrance .
Physical and Chemical Properties
- Melting Points : Compounds with rigid or polar groups (e.g., nitro-piperidinyl) exhibit higher melting points (141–143°C) , whereas allyl-containing derivatives may have lower melting points due to conformational flexibility.
- Solubility : Fluorinated and trifluoromethyl groups enhance lipophilicity , while methoxy and benzodioxol groups improve solubility in polar solvents .
- Crystallography : The triazole-propenyloxy derivative forms dense crystal lattices via hydrogen bonding and π-π interactions , whereas allyl ethers may adopt less ordered packing.
Q & A
Q. What role does the compound play in synthesizing bioactive heterocycles?
- Methodological Answer : Cycloaddition with azides or nitriles under Huisgen conditions generates triazoles or tetrazoles, respectively. For example, click chemistry with benzyl azide yields 1,2,3-triazole derivatives with reported antifungal activity (IC50 = 2–5 µM) .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
